4-[(2-BROMOPHENOXY)METHYL]-N'-[(E)-1-(4-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
4-[(2-Bromophenoxy)methyl]-N’-(4-pyridinylmethylene)benzohydrazide is a chemical compound with the molecular formula C20H16BrN3O2. It has a molecular weight of 410.26 g/mol and is known for its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenoxy)methyl]-N’-(4-pyridinylmethylene)benzohydrazide typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromophenylmethyl chloride. This intermediate is then reacted with 4-pyridinecarboxaldehyde and hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimization for larger scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenoxy)methyl]-N’-(4-pyridinylmethylene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazide derivatives .
Scientific Research Applications
4-[(2-Bromophenoxy)methyl]-N’-(4-pyridinylmethylene)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N’-(4-pyridinylmethylene)benzohydrazide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenoxy)methyl]-N’-(4-pyridinylmethylene)benzohydrazide
- 4-[(2-Fluorophenoxy)methyl]-N’-(4-pyridinylmethylene)benzohydrazide
- 4-[(2-Iodophenoxy)methyl]-N’-(4-pyridinylmethylene)benzohydrazide
Uniqueness
4-[(2-Bromophenoxy)methyl]-N’-(4-pyridinylmethylene)benzohydrazide is unique due to the presence of the bromine atom, which imparts specific chemical properties such as reactivity and stability. This makes it distinct from its chlorinated, fluorinated, and iodinated analogs .
Properties
Molecular Formula |
C20H16BrN3O2 |
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Molecular Weight |
410.3g/mol |
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C20H16BrN3O2/c21-18-3-1-2-4-19(18)26-14-16-5-7-17(8-6-16)20(25)24-23-13-15-9-11-22-12-10-15/h1-13H,14H2,(H,24,25)/b23-13+ |
InChI Key |
REMFTWSJFXQGNN-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=NC=C3)Br |
SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3)Br |
Origin of Product |
United States |
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